molecular formula C18H18N2O4S B10979959 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10979959
M. Wt: 358.4 g/mol
InChI Key: KJZSUTVMFOBSLN-UHFFFAOYSA-N
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Description

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining a thiophene ring with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzodioxole moiety. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the thiophene ring with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and have similar applications in medicinal chemistry.

    Benzodioxole Derivatives: Compounds such as Pifithrin and Piperonyl Butoxide share the benzodioxole moiety and are used in various chemical and biological applications.

Uniqueness

N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combined structure of a thiophene ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O4S/c19-16(21)15-11-4-2-1-3-5-14(11)25-18(15)20-17(22)10-6-7-12-13(8-10)24-9-23-12/h6-8H,1-5,9H2,(H2,19,21)(H,20,22)

InChI Key

KJZSUTVMFOBSLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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